molecular formula C17H14O2 B134796 9-Anthracenepropionic acid CAS No. 41034-83-7

9-Anthracenepropionic acid

Cat. No. B134796
CAS RN: 41034-83-7
M. Wt: 250.29 g/mol
InChI Key: BDGMYCZUEIGHJH-UHFFFAOYSA-N
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Description

9-Anthracenepropionic acid is a type of organic compound . It is also known as 9APA . It is commonly used in the construction of coordination complexes .


Synthesis Analysis

The synthesis of anthracene derivatives, including 9-Anthracenepropionic acid, has been extensively studied due to their interesting photophysical, photochemical, and biological properties . Some important preparative methods have been reported, especially in the last decade . A new tin (IV) complex has been successfully synthesized with 9-anthracenecarboxylic acid ligand .


Molecular Structure Analysis

The molecular structure of 9-Anthracenepropionic acid is complex. It is a large π-conjugated ligand, which makes it suitable for constructing electron transfer photochromic materials .


Chemical Reactions Analysis

9-Anthracenepropionic acid is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations . It is also involved in pericyclic reactions, cis–trans photoisomerization, or electron transfer processes .


Physical And Chemical Properties Analysis

9-Anthracenepropionic acid is a rigid organic molecule . It has been commonly utilized in the construction of coordination complexes . More than 460 compounds containing 9-Anthracenepropionic acid ligand and its derivatives exist in the Cambridge Crystallographic Data Centre database .

Scientific Research Applications

Radical-Induced Photochromism

In recent studies, crystalline 9-Anthracenepropionic acid (9-AC) demonstrated radical-induced photochromism. Upon Xe lamp light irradiation, it undergoes reversible color changes. This property opens up possibilities for designing novel photochromic systems with practical applications .

Supramolecular Nanoreactors

By arranging 9-Anthracenepropionic acid derivatives in a “reaction-ready” state through noncovalent interactions, researchers have created supramolecular nanoreactors. These nanoreactors show high selectivity in photoreactions, making them promising for catalysis and controlled chemical transformations .

Safety and Hazards

9-Anthracenepropionic acid may form combustible dust concentrations in air. It can cause skin irritation and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . 9-Anthracenepropionic acid and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials .

properties

IUPAC Name

3-anthracen-9-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-17(19)10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGMYCZUEIGHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194006
Record name 9-Anthracenepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Anthracenepropionic acid

CAS RN

41034-83-7
Record name 9-Anthracenepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Anthracenepropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 9-Anthracenepropionic acid being used to modify single-walled carbon nanotubes (SWCNTs)?

A1: The carboxylic acid group present in 9-Anthracenepropionic acid enables it to interact with SWCNTs. [] This interaction allows the modified SWCNTs to disperse stably in water, a crucial property for creating conductive thin films via techniques like spray-coating. [] The anthracene moiety likely contributes to the dispersion through its hydrophobic interactions with the SWCNTs.

Q2: How does the presence of water affect the sorption of 9-Anthracenepropionic acid in soil?

A2: Research suggests that water plays a significant role in the "non-labile" uptake of 9-Anthracenepropionic acid in both clean and oil-contaminated soils. [] This non-labile uptake refers to the portion of the compound that doesn't readily desorb and may indicate stronger interactions with the soil matrix. Interestingly, water-repellent soils did not exhibit this non-labile uptake, further highlighting the importance of water in this process. []

Q3: Can 9-Anthracenepropionic acid be used to model the behavior of other contaminants in the environment?

A3: Yes, 9-Anthracenepropionic acid has been employed as a model compound to understand the behavior of polycyclic aromatic hydrocarbons (PAHs) in the gastrointestinal tract. [] Its release from a contaminated soil matrix within a simulated digestive system was studied to understand how such contaminants might become bioavailable after soil ingestion. [] The research suggests that while initial release from the soil matrix might be facilitated in the presence of bile salts and organic matter, subsequent complexation can reduce the freely dissolved fraction. []

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